molecular formula C19H22N4O4 B2583206 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea CAS No. 2034223-80-6

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea

Cat. No.: B2583206
CAS No.: 2034223-80-6
M. Wt: 370.409
InChI Key: LCGMNLMHZSRCJD-SHTZXODSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea is a synthetic small molecule of interest in chemical biology and medicinal chemistry research. The compound features a 1,3-benzodioxole group, a common structural motif found in various biologically active molecules, linked via a urea functional group to a trans-1,4-disubstituted cyclohexyl ring. This cyclohexyl ring is further functionalized with a pyrazine heterocycle through an ether linkage . The urea group is a key pharmacophore known for its ability to form multiple hydrogen bonds, making it a valuable scaffold for modulating protein targets. The specific stereochemistry of the cyclohexyl ring, indicated by the (1r,4r) designation, is often crucial for defining the molecule's three-dimensional shape and its subsequent interaction with biological systems. The presence of both the electron-rich benzodioxole and the nitrogen-rich pyrazine ring systems provides a complex molecular architecture with potential for diverse interactions. This compound is supplied For Research Use Only and is intended for laboratory research applications such as assay development, high-throughput screening, and structure-activity relationship (SAR) studies. Researchers are advised to handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(4-pyrazin-2-yloxycyclohexyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c24-19(22-10-13-1-6-16-17(9-13)26-12-25-16)23-14-2-4-15(5-3-14)27-18-11-20-7-8-21-18/h1,6-9,11,14-15H,2-5,10,12H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGMNLMHZSRCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)NCC2=CC3=C(C=C2)OCO3)OC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.

    Cyclohexyl Urea Formation: The cyclohexylamine is reacted with an isocyanate to form the cyclohexyl urea structure.

    Pyrazine Ring Introduction: The pyrazine ring is introduced through a nucleophilic substitution reaction involving a suitable pyrazine derivative and the cyclohexyl urea intermediate.

    Final Coupling: The benzodioxole moiety is coupled with the cyclohexyl urea-pyrazine intermediate under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrazine and benzodioxole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea involves its interaction with specific molecular targets and pathways. The benzodioxole and pyrazine moieties may interact with enzymes or receptors, modulating their activity. The cyclohexyl urea structure could facilitate binding to specific proteins, influencing biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Key Functional Groups Reported Activity Synthesis Yield References
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea Urea Benzo[d][1,3]dioxole, pyrazine, cyclohexyl Not explicitly reported Not specified
HT-3 Piperazine Benzo[d][1,3]dioxole, sulfone (1,1-dioxidobenzo[b]thiophen-4-yl) Viral release inhibition (BST2 induction) 45%
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole Pyrazole Benzo[d][1,3]dioxole, tert-butyl Anticonvulsant Not specified
1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-4-one Piperidinone Benzo[d][1,3]dioxole, ketone Intermediate for further derivatization Not specified
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea Urea Benzo[d][1,3]dioxole, dimethoxypyrimidine Not explicitly reported Commercial availability
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-(1-hydrazineylhexyl)-1H-tetrazole Tetrazole Benzo[d][1,3]dioxole, hydrazineylhexyl Cytotoxicity screening (unpublished) 94–97%

Structural and Functional Analysis

Role of the Urea Group

The urea moiety in the target compound and 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea () enables hydrogen bonding with biological targets, such as enzymes or receptors.

Benzodioxole Derivatives

  • HT-3 (): Retains the benzodioxole group but replaces the urea with a piperazine-sulfone scaffold. This structural shift correlates with its antiviral activity via BST2 induction.
  • 5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butylpyrazole (): The pyrazole core and tert-butyl group enhance metabolic stability, contributing to its anticonvulsant efficacy.

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